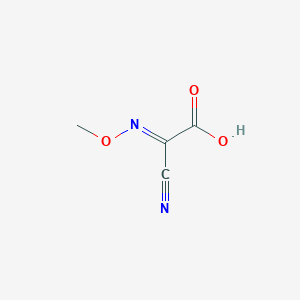
シアノ(メトキシイミノ)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cyano(methoxyimino)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting bacterial and fungal infections.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
生化学分析
Biochemical Properties
Cyano(methoxyimino)acetic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a metabolite of cymoxanil, a fungicide. The interactions of cyano(methoxyimino)acetic acid with enzymes and proteins are crucial for its function in biochemical pathways. These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
Cyano(methoxyimino)acetic acid influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli. Additionally, cyano(methoxyimino)acetic acid can modulate gene expression, resulting in changes in the production of specific proteins. These effects on cellular metabolism and gene expression highlight the compound’s role in regulating cellular functions .
Molecular Mechanism
The molecular mechanism of cyano(methoxyimino)acetic acid involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The specific molecular interactions of cyano(methoxyimino)acetic acid with enzymes and other biomolecules are essential for understanding its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyano(methoxyimino)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that cyano(methoxyimino)acetic acid can have varying effects on cells depending on the duration of exposure. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of cyano(methoxyimino)acetic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular functions changes significantly at certain dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of cyano(methoxyimino)acetic acid in various applications .
Metabolic Pathways
Cyano(methoxyimino)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in metabolic pathways highlights its importance in regulating biochemical processes within cells .
Transport and Distribution
The transport and distribution of cyano(methoxyimino)acetic acid within cells and tissues are essential for its function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of cyano(methoxyimino)acetic acid within specific cellular compartments .
Subcellular Localization
Cyano(methoxyimino)acetic acid’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its role in various cellular processes and functions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyano(methoxyimino)acetic acid typically involves the reaction of cyanoacetamide with methoxyamine. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product. The general reaction scheme is as follows:
Cyanoacetamide+Methoxyamine→Cyano(methoxyimino)acetic acid
Industrial Production Methods: On an industrial scale, the production of cyano(methoxyimino)acetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: Cyano(methoxyimino)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with amines to form imines and other nitrogen-containing heterocycles.
Cyclization Reactions: It can participate in cyclization reactions to form ring structures, which are valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with cyano(methoxyimino)acetic acid.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to catalyze reactions.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products: The major products formed from reactions involving cyano(methoxyimino)acetic acid include various substituted imines, heterocycles, and other nitrogen-containing compounds.
作用機序
The mechanism of action of cyano(methoxyimino)acetic acid involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The cyano group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecular structures.
類似化合物との比較
Cyanoacetamide: Similar in structure but lacks the methoxyimino group.
Methoxyacetic Acid: Contains a methoxy group but lacks the cyano group.
Cyanoacetic Acid: Contains a cyano group but lacks the methoxyimino group.
Uniqueness: Cyano(methoxyimino)acetic acid is unique due to the presence of both the cyano and methoxyimino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
特性
IUPAC Name |
(2E)-2-cyano-2-methoxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMFXQOIDFKQJ-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028666 |
Source


|
| Record name | (2Z)-2-Cyano-2-methoxyiminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the major degradation pathways of cymoxanil in aqueous solutions, and how is cyano(methoxyimino)acetic acid involved?
A1: Research indicates that cymoxanil degrades in aqueous solutions via three competing pathways. Two major pathways, accounting for approximately 90% of degradation, lead to the formation of cyano(methoxyimino)acetic acid []. The first pathway involves the cyclization of cymoxanil to 1-ethyldihydro-6-imino-2,3,5(3H)-pyrimidinetrione-5-(O-methyloxime), which further degrades to produce cyano(methoxyimino)acetic acid. The second major pathway involves the direct cleavage of the C-1 amide bond in cymoxanil, directly yielding cyano(methoxyimino)acetic acid []. All three pathways ultimately result in the formation of oxalic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Phenylmethoxy)-1-[(phenylmethoxy)methyl]ethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranosi](/img/new.no-structure.jpg)






